4-MA-NBOMe (hydrochloride)
CAS No.:
Cat. No.: VC0211949
Molecular Formula: C18H23NO · HCl
Molecular Weight: 305.8
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H23NO · HCl |
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Molecular Weight | 305.8 |
Standard InChI | InChI=1S/C18H23NO.ClH/c1-14-8-10-16(11-9-14)12-15(2)19-13-17-6-4-5-7-18(17)20-3;/h4-11,15,19H,12-13H2,1-3H3;1H |
Standard InChI Key | PNHYQAGTSNSMTB-UHFFFAOYSA-N |
SMILES | COC(C=CC=C1)=C1CNC(C)CC2=CC=C(C)C=C2.Cl |
Introduction
Chemical Properties and Structure
Identification and Nomenclature
4-MA-NBOMe hydrochloride is formally identified by its IUPAC name N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)propan-2-amine hydrochloride . The compound is also known by the synonyms 4-Methylamphetamine-NBOMe and N-(2-methoxybenzyl)-1-(4-methylphenyl)propan-2-amine hydrochloride . Its structure consists of a 4-methylamphetamine backbone with an N-(2-methoxybenzyl) substitution.
The compound is registered with the following chemical identifiers:
Analytical Profile
The analytical characterization of 4-MA-NBOMe hydrochloride has been conducted using advanced instrumental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for its identification and characterization .
Nuclear Magnetic Resonance (NMR) Data
NMR analysis of 4-MA-NBOMe provides valuable structural information. The Drug Enforcement Administration's Special Testing and Research Laboratory has generated NMR data using the following parameters:
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Sample preparation: Dilution to approximately 9 mg/mL in DMSO-d6 containing TMS (0 ppm reference)
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Instrument: 400 MHz NMR spectrometer
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Parameters: Spectral width containing -3 ppm through 13 ppm, 90° pulse angle, 45-second delay between pulses
The 1H NMR spectrum shows characteristic signals corresponding to the aromatic protons (7.0-7.55 ppm), methoxy group (3.82-3.84 ppm), and methyl substituent (2.27-2.29 ppm) .
Mass Spectrometry Data
GC-MS analysis provides a characteristic fragmentation pattern for 4-MA-NBOMe that assists in its identification. Sample preparation typically involves dilution of the analyte to approximately 4 mg/mL in methanol .
Pharmacological Profile
Comparison with Other NBOMe Compounds
The NBOMe class of compounds, including 4-MA-NBOMe, represents a group of potent synthetic hallucinogens. Table 1 presents a comparison of 4-MA-NBOMe with other structurally related NBOMe compounds based on available data.
Table 1: Comparison of 4-MA-NBOMe with Related NBOMe Compounds
Compound | Molecular Weight (g/mol) | Key Structural Feature | Reported EC50 at 5-HT2A | Known Effects |
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4-MA-NBOMe HCl | 305.84 | 4-methyl substitution | Not determined | Limited data available |
25I-NBOMe | - | 4-iodo substitution | 5.42×10⁻¹¹ | Hallucinations, neurotoxicity, DNA damage |
25B-NBOMe | - | 4-bromo substitution | 3.30×10⁻¹³ | Extremely potent 5-HT2A agonist |
25P-NBOMe | - | 4-propyl substitution | 7.1×10⁻¹⁰ | Potent 5-HT2A agonist |
The comparative data suggests that the potency and receptor activity of these compounds are significantly influenced by the nature of the substitution at the 4-position of the phenyl ring .
Toxicological Considerations
Analytical Detection Methods
The detection and identification of 4-MA-NBOMe in forensic and clinical settings can be accomplished using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information with characteristic signal patterns
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Gas Chromatography-Mass Spectrometry (GC-MS) offers sensitive detection and characteristic fragmentation patterns
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for detection in biological samples, as demonstrated with other NBOMe compounds
These methods are essential for forensic identification and toxicological screening, particularly given the potency of NBOMe compounds at low doses.
The legal status of 4-MA-NBOMe varies by jurisdiction. Many countries have implemented controls on NBOMe compounds, either individually or as a class. The compound is primarily referenced in research contexts as a drug derivative .
Current research applications of 4-MA-NBOMe appear limited, with the compound primarily being studied for analytical characterization and potential pharmacological properties. The available data indicates its use in research settings rather than therapeutic applications .
Research Gaps and Future Directions
Significant research gaps exist regarding 4-MA-NBOMe:
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Comprehensive pharmacokinetic and pharmacodynamic studies are needed to understand its absorption, distribution, metabolism, and excretion
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Detailed receptor binding studies would clarify its mechanism of action and potency
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Toxicological investigations specific to 4-MA-NBOMe would help assess its safety profile
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Structure-activity relationship studies comparing 4-MA-NBOMe with other NBOMe compounds would enhance understanding of this chemical class
Future research should address these gaps to provide a more complete understanding of 4-MA-NBOMe and its potential implications for public health and safety.
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